2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyridopyrimidine core, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyrimidine core, followed by the introduction of the piperazine ring and the thiazolidinone moiety. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile molecule for research and development.
Properties
Molecular Formula |
C28H24ClN5O3S2 |
---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H24ClN5O3S2/c1-18-5-3-9-33-24(18)30-25(32-12-10-31(11-13-32)20-7-2-6-19(29)15-20)22(26(33)35)16-23-27(36)34(28(38)39-23)17-21-8-4-14-37-21/h2-9,14-16H,10-13,17H2,1H3/b23-16- |
InChI Key |
FANKWEAKXOCBGT-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.